molecular formula C14H13NO3 B1629507 Methyl 5-(2-methoxyphenyl)nicotinate CAS No. 93349-96-3

Methyl 5-(2-methoxyphenyl)nicotinate

Cat. No.: B1629507
CAS No.: 93349-96-3
M. Wt: 243.26 g/mol
InChI Key: HSLNRQNFXXKGAH-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)nicotinate is a nicotinic acid derivative characterized by a methoxy-substituted phenyl ring at the 5-position of the pyridine core and a methyl ester group at the 3-position.

Properties

CAS No.

93349-96-3

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-13-6-4-3-5-12(13)10-7-11(9-15-8-10)14(16)18-2/h3-9H,1-2H3

InChI Key

HSLNRQNFXXKGAH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)OC

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Nicotinate esters vary in substitution positions and functional groups, which significantly influence their physicochemical and biological properties. Key analogues include:

Compound Name Substitution Pattern CAS Number Key Properties
Methyl nicotinate No phenyl substituent N/A Hydrolysis half-life >95 hours in HSA
Methyl 6-(2-methoxyphenyl)nicotinate 6-position phenyl, 2-methoxy group N/A Synthesized via nickel catalysis
Methyl 2-formyl-6-(2-methoxyphenyl)nicotinate 6-position phenyl, 2-formyl group 1447961-55-8 Structural complexity impacts reactivity
Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate 5-cyano, 6-phenoxy substituent 303146-40-9 Enhanced steric hindrance
Key Observations:
  • Positional Isomerism : Substitution at the 5-position (as in methyl 5-(2-methoxyphenyl)nicotinate) versus the 6-position (e.g., methyl 6-(2-methoxyphenyl)nicotinate) alters steric and electronic profiles. For instance, 6-substituted derivatives may exhibit different hydrolysis kinetics due to proximity to the ester group .
  • Functional Group Impact: The presence of electron-withdrawing groups (e.g., cyano in 303146-40-9) or bulky substituents (e.g., formyl in 1447961-55-8) reduces esterase-mediated hydrolysis rates compared to simpler esters like methyl nicotinate .

Hydrolysis Kinetics and Stability

Human serum albumin (HSA) exhibits esterase-like activity toward nicotinate esters, with hydrolysis rates dependent on substituent bulk and electronic effects:

  • Methyl nicotinate : Extremely stable (half-life >95 hours in HSA) due to minimal steric hindrance .
  • tert-Butyl nicotinate : Hydrolysis too slow to measure, highlighting the role of bulky alkyl groups in hindering enzymatic activity .
  • This compound : While direct data are unavailable, analogues with aromatic substituents (e.g., 2-butoxyethyl nicotinate, half-life <15 minutes) suggest that bulky aryl groups may accelerate hydrolysis by improving HSA binding .

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